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Abstract
Promethazine hydrochloride, a first-generation antihistamine of the phenothiazine class, is

widely recognized for its sedative, antiemetic, and anticholinergic properties. Emerging

research, however, has illuminated a less-characterized facet of its pharmacological profile: a

significant impact on mitochondrial bioenergetics. This technical guide synthesizes the current

understanding of how promethazine hydrochloride modulates mitochondrial function, with a

focus on its effects on cellular respiration, membrane potential, and the mitochondrial

permeability transition pore. This document provides a comprehensive overview for

researchers and drug development professionals, detailing the underlying mechanisms and

experimental methodologies, and presenting the available data in a structured format to

facilitate further investigation and therapeutic development.

Introduction
Mitochondria are central to cellular metabolism and survival, playing a critical role in ATP

synthesis, calcium homeostasis, and the regulation of apoptosis. Mitochondrial dysfunction is

increasingly implicated in the pathophysiology of a wide range of human diseases, making the

study of drug effects on these organelles a crucial aspect of pharmacology and toxicology.

Promethazine hydrochloride has been shown to exert a variety of effects on mitochondria,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b000255?utm_src=pdf-interest
https://www.benchchem.com/product/b000255?utm_src=pdf-body
https://www.benchchem.com/product/b000255?utm_src=pdf-body
https://www.benchchem.com/product/b000255?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b000255?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ranging from modulation of the electron transport chain to the inhibition of cell death pathways.

Understanding these interactions is paramount for elucidating its neuroprotective mechanisms

and evaluating its broader therapeutic potential and toxicological profile.

Effects on Mitochondrial Respiration
Promethazine hydrochloride exhibits a concentration-dependent effect on mitochondrial

oxygen consumption. At lower concentrations, it has been observed to stimulate state 4

respiration, a state where ADP is limited, and the respiratory chain's activity is primarily

dedicated to maintaining the proton gradient across the inner mitochondrial membrane.

Conversely, at higher concentrations, it can inhibit state 3 respiration, which is the active state

of oxidative phosphorylation in the presence of ADP.

Table 1: Effect of Promethazine Hydrochloride on Mitochondrial Respiration States[1]

Respiratory State
Effect of
Promethazine
Hydrochloride

Concentration
Range

Organism/Cell Type

State 4 (resting)
Acceleration/Stimulati

on
Below 100 µM Rat liver mitochondria

State 3 (active)
Slight stimulative

effect
Low concentrations Rat liver mitochondria

State 3 (active) Inhibitive effect High concentrations Rat liver mitochondria

Impact on Mitochondrial Membrane Potential and
Ion Homeostasis
The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health and is

essential for ATP synthesis. Promethazine has been shown to induce mitochondrial membrane

depolarization.[2] This effect is likely linked to its ability to increase the permeability of the inner

mitochondrial membrane to ions, as evidenced by its capacity to induce potassium release

from mitochondrial vesicles.[1] Furthermore, in models of neurotoxicity, promethazine has been

observed to partially prevent and reverse the depolarization of the mitochondrial membrane

induced by toxins like MPP+.[3]
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Table 2: Effects of Promethazine Hydrochloride on Mitochondrial Membrane Potential and

Ion Flux

Parameter
Effect of
Promethazine
Hydrochloride

Concentration
Range

Organism/Cell Type

Mitochondrial

Membrane Potential
Induces depolarization

64 and 128 µg/ml (in

C. tropicalis)
Candida tropicalis[2]

Mitochondrial

Membrane Potential

Partially prevents and

reverses MPP+-

induced depolarization

Not specified
Mouse brain

mitochondria[3]

Potassium Flux
Induces potassium

release
Not specified

Rat liver mitochondrial

vesicles[1]

Modulation of the Mitochondrial Permeability
Transition Pore (MPTP)
A crucial aspect of promethazine's mitochondrial activity is its ability to inhibit the opening of the

mitochondrial permeability transition pore (MPTP).[3] The MPTP is a non-specific channel in

the inner mitochondrial membrane, and its prolonged opening can lead to the collapse of the

membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately

triggering cell death. By inhibiting the MPTP, promethazine demonstrates a significant

neuroprotective effect in various models of neuronal injury.[3][4] This inhibition appears to occur

without impairing overall mitochondrial physiology.

Table 3: Effect of Promethazine Hydrochloride on the Mitochondrial Permeability Transition

Pore
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Parameter
Effect of
Promethazine
Hydrochloride

Concentration
Range

Organism/Cell Type

MPTP Opening Inhibition Not specified

Rat liver mitochondria,

Mouse brain

mitochondria[3]

Influence on Mitochondrial Enzyme Activity
Promethazine has been shown to stimulate the latent ATPase activity of mitochondria.[1]

However, it appears to have no significant effect on the 2,4-dinitrophenol (DNP)-stimulated

ATPase activity, suggesting a specific interaction with the ATP synthase complex under certain

conditions.[1]

Table 4: Effect of Promethazine Hydrochloride on Mitochondrial ATPase Activity[1]

Enzyme Activity
Effect of
Promethazine
Hydrochloride

Concentration
Range

Organism/Cell Type

Latent ATPase Activity Stimulated Not specified Rat liver mitochondria

DNP-Stimulated

ATPase Activity
No effect Not specified Rat liver mitochondria

Signaling Pathways Implicated in Promethazine's
Mitochondrial Effects
The neuroprotective effects of promethazine, mediated in part by its actions on mitochondria,

involve complex signaling pathways. Two prominent pathways have been identified:

The PKC-δ/NOX/MnSOD Pathway: In the context of ischemic stroke, a combination of

chlorpromazine and promethazine has been shown to confer neuroprotection by inhibiting

oxidative stress. This is achieved by reducing the translocation of protein kinase C delta

(PKC-δ) to the cell membrane, which in turn decreases the activation of NADPH oxidase
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(NOX) and subsequent production of reactive oxygen species (ROS). This pathway also

involves the modulation of manganese superoxide dismutase (MnSOD).

The SLC7A11–GPX4 Antioxidant System: Promethazine has been demonstrated to protect

hippocampal neurons from oxidative stress-induced injury by upregulating the expression of

the cystine/glutamate antiporter (SLC7A11) and glutathione peroxidase 4 (GPX4). This

enhances the cellular antioxidant capacity and mitigates mitochondrial damage.

Neuroprotection via Oxidative Stress Reduction

Neuroprotection via Antioxidant System Upregulation
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Signaling pathways of promethazine's neuroprotective effects.

Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature

regarding promethazine's effects on mitochondrial bioenergetics.

Isolation of Mitochondria
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A standard protocol for isolating mitochondria from tissues (e.g., rat liver) or cultured cells

involves differential centrifugation.

Homogenization: The tissue or cell pellet is homogenized in an ice-cold isolation buffer (e.g.,

containing sucrose, mannitol, HEPES, and EGTA) to disrupt the cell membrane while

keeping the mitochondria intact.

Low-Speed Centrifugation: The homogenate is centrifuged at a low speed (e.g., 600-1000 x

g) to pellet nuclei and unbroken cells.

High-Speed Centrifugation: The resulting supernatant is then centrifuged at a higher speed

(e.g., 8,000-10,000 x g) to pellet the mitochondria.

Washing: The mitochondrial pellet is washed with the isolation buffer and re-centrifuged to

remove contaminants.

Resuspension: The final mitochondrial pellet is resuspended in a suitable assay buffer for

subsequent experiments.
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Workflow for the isolation of mitochondria.
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Measurement of Mitochondrial Respiration
Oxygen consumption rates are typically measured using a Clark-type oxygen electrode or high-

resolution respirometry systems (e.g., Oroboros Oxygraph, Seahorse XF Analyzer).

Chamber Setup: Isolated mitochondria are suspended in a respiration buffer within a sealed,

temperature-controlled chamber.

Substrate Addition: Respiratory substrates (e.g., glutamate/malate for Complex I, succinate

for Complex II) are added to initiate electron transport.

State 4 Respiration: The basal oxygen consumption rate is measured.

State 3 Respiration: A known amount of ADP is added to stimulate ATP synthesis, and the

maximal oxygen consumption rate is recorded.

Inhibitor Addition: Promethazine hydrochloride at various concentrations is added to

assess its effect on both state 4 and state 3 respiration.

Assessment of Mitochondrial Membrane Potential
(ΔΨm)
The ΔΨm can be measured using fluorescent probes that accumulate in the mitochondria in a

potential-dependent manner.

Cell/Mitochondria Loading: Cells or isolated mitochondria are incubated with a fluorescent

dye such as JC-1, TMRM, or TMRE.

Treatment: The samples are treated with different concentrations of promethazine
hydrochloride.

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence

microscope, plate reader, or flow cytometer. For JC-1, a shift from red (J-aggregates in high

ΔΨm) to green (monomers in low ΔΨm) fluorescence indicates depolarization. For

TMRM/TMRE, a decrease in fluorescence intensity indicates depolarization.
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Mitochondrial Permeability Transition Pore (MPTP)
Opening Assay
The opening of the MPTP can be assessed by measuring mitochondrial swelling or by using a

calcein-cobalt quenching assay.

Mitochondrial Swelling: Isolated mitochondria are suspended in a buffer, and their light

scattering or absorbance at 540 nm is monitored over time. A decrease in absorbance

indicates mitochondrial swelling, which is indicative of MPTP opening. The effect of

promethazine is determined by its ability to prevent or delay this swelling in the presence of

an MPTP inducer (e.g., Ca2+).

Calcein-CoCl2 Assay: Cells are loaded with calcein-AM, which becomes fluorescent upon

hydrolysis in the cytoplasm and mitochondria. CoCl2 is then added to quench the cytosolic

fluorescence. Opening of the MPTP allows CoCl2 to enter the mitochondria and quench the

mitochondrial calcein fluorescence, which can be measured by flow cytometry or

fluorescence microscopy. Promethazine's inhibitory effect is observed as the preservation of

mitochondrial fluorescence.

Conclusion
Promethazine hydrochloride exerts multifaceted effects on mitochondrial bioenergetics,

including the modulation of respiration, induction of membrane depolarization, and inhibition of

the mitochondrial permeability transition pore. These actions likely contribute to its observed

neuroprotective properties. The available data, while largely qualitative, provide a strong

foundation for further research. Future studies should focus on elucidating the precise

molecular targets of promethazine within the mitochondria and quantifying its effects with

greater precision. A deeper understanding of these mechanisms will be invaluable for

optimizing the therapeutic applications of promethazine and for the development of novel drugs

targeting mitochondrial function in a variety of disease states.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b000255?utm_src=pdf-body
https://www.benchchem.com/product/b000255?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b000255?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Effect of tricyclic drugs on mitochondrial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

2. In vitro effects of promethazine on cell morphology and structure and mitochondrial activity
of azole-resistant Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Promethazine protects against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity
- PubMed [pubmed.ncbi.nlm.nih.gov]

4. Promethazine: a novel application as a neuroprotectant that reduces ischemia-mediated
injury by inhibiting mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Promethazine Hydrochloride's Impact on Mitochondrial
Bioenergetics: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b000255#promethazine-hydrochloride-s-impact-on-
mitochondrial-bioenergetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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